molecular formula C49H101NO24 B609243 mPEG36-NH2 CAS No. 32130-27-1

mPEG36-NH2

Cat. No. B609243
CAS RN: 32130-27-1
M. Wt: 1088.33
InChI Key: OAYCKRSBSZUIGB-UHFFFAOYSA-N
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Description

MPEG36-NH2, also known as mPEG36-Amine, is a linear methoxy PEG reagent with a reactive amine (NH2) group . It reacts rapidly with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .


Synthesis Analysis

The synthesis of mPEG36-NH2 involves the reaction of the amine (NH2) group with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .


Molecular Structure Analysis

The molecular formula of mPEG36-NH2 is C73H149NO36 . It is a linear methoxy PEG reagent with a reactive amine (NH2) group .


Chemical Reactions Analysis

The primary chemical reaction involving mPEG36-NH2 is its reaction with activated carboxylic acids such as NHS esters to form stable amide bonds . Amines can also react with carbonyl groups, such as ketones and aldehydes .


Physical And Chemical Properties Analysis

MPEG36-NH2 has a molecular weight of 1616.95 g/mol . It appears as a white solid and should be stored at -5°C for long-term storage, avoiding light .

Scientific Research Applications

Mechanism of Action

Target of Action

m-PEG36-amine, also known as mPEG36-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The m-PEG36-amine linker contains an amino group and a methoxy group on the ends . The amino group can readily react with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form a C-N bond . This allows the m-PEG36-amine linker to connect the E3 ubiquitin ligase ligand and the target protein ligand, forming a PROTAC .

Biochemical Pathways

The biochemical pathways affected by m-PEG36-amine are those involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, m-PEG36-amine can selectively degrade target proteins, affecting the pathways in which these proteins are involved .

Pharmacokinetics

It’s known that the polyethylene glycol (peg) part of the molecule can increase water solubility , which could potentially enhance the bioavailability of the PROTACs

Result of Action

The result of m-PEG36-amine’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt the progression of the disease.

Action Environment

The action environment of m-PEG36-amine can influence its efficacy and stability. For instance, factors such as pH and temperature could potentially affect the reactivity of the amino group . Additionally, the presence of other reactive species in the environment could compete with the intended reaction . .

Future Directions

MPEG36-NH2 has potential applications in various fields. It can act as a linker for Antibody-Drug Conjugates (ADCs), improving the drug’s solubility and stability . It can passivate nanoparticle surfaces, including those of carbon nanotubes and graphene oxide . It can create a non-immune “stealth” coating for liposomes and micelles . It can increase the hydrodynamic volume of small molecules, including peptides and antibody fragments . It can also increase the water solubility of hydrophobic molecules .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRPPTSWMCRRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H149NO36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG36-amine

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